trans-Cyclopentane-1,2-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-cyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883675 | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-97-8 | |
| Record name | trans-1,2-Cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-DL-cyclopentane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of Trans Cyclopentane 1,2 Dicarboxylic Acid
Established Synthetic Routes
The synthesis of trans-cyclopentane-1,2-dicarboxylic acid can be accomplished through several well-documented methods. These routes range from classical name reactions to multi-step sequences starting from acyclic or different cyclic precursors.
Favorskii Rearrangement from 6-bromo-cyclohexanone-2-ethylformate
A key method for synthesizing this compound involves the Favorskii rearrangement, a reaction known for the ring contraction of cyclic α-halo ketones. wikipedia.orgadichemistry.com This specific route utilizes 6-bromo-cyclohexanone-2-ethylformate as the starting material. google.com
The process begins with the Favorskii rearrangement of the starting material in an alkaline solution, such as potassium hydroxide (B78521) or sodium hydroxide. google.com This base-catalyzed reaction proceeds through a cyclopropanone (B1606653) intermediate, which is subsequently opened to form a cyclopentane (B165970) ring structure. wikipedia.orgadichemistry.com The initial product of this rearrangement is cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester. google.com
Following the rearrangement, the intermediate ester is hydrolyzed in an excess of an acidic solution, like sulfuric or hydrochloric acid, at elevated temperatures ranging from 100-160°C. This hydrolysis step converts the ester group into a carboxylic acid, yielding the final this compound. google.com One advantage of this method is that the crude product can often be directly separated from the mother liquor after cooling. google.com
| Starting Material | Key Reagents | Intermediate | Final Product |
| 6-bromo-cyclohexanone-2-ethylformate | 1. Alkali Solution (e.g., KOH, NaOH)2. Acid Solution (e.g., H₂SO₄, HCl) | Cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester | This compound |
Perkin's Procedure via Diethyl Malonate and 1,3-Dibromopropane
First reported by Perkin in 1887, this synthesis begins with the alkylation of diethyl malonate with 1,3-dibromopropane. oregonstate.edu This initial reaction forms tetraethyl pentane-1,1,5,5-tetracarboxylate. oregonstate.edu The subsequent steps involve cyclization, hydrolysis, and decarboxylation.
The tetraethyl ester is treated with sodium ethoxide to form a disodium (B8443419) salt, which is then brominated to induce cyclization into a cyclic tetraester intermediate. oregonstate.edu The final and often challenging step is the hydrolysis and decarboxylation of this cyclic intermediate to yield this compound. oregonstate.edu Perkin later modified this final step, using aqueous acetic and sulfuric acids for hydrolysis to improve yields. oregonstate.edu Further improvements by Bailey and Sorenson involved transesterification with acetic acid, which drove the reaction to completion and yielded the desired diacid in 70% yield under their specific conditions. oregonstate.edu
A study investigating Perkin's procedure provided the following yield data for the initial alkylation step under various reactant ratios. oregonstate.edu
| Run | Moles of Diethyl Malonate | Moles of 1,3-Dibromopropane | Moles of Sodium | Yield of Tetraethyl pentane-1,1,5,5-tetracarboxylate (%) |
| 1 | 1.25 | 0.625 | 1.25 | 37.6 |
| 2 | 1.25 | 0.625 | 1.25 | 40.0 |
| 3 | 2.50 | 0.625 | 2.50 | 54.4 |
| 4 | 2.50 | 0.625 | 2.50 | 56.0 |
Synthesis from Ethyl Tetrahydrofuroate
The synthesis can also commence from ethyl tetrahydrofuroate. This pathway involves a sequence of reactions to open the tetrahydrofuran (B95107) ring and subsequently form the cyclopentane ring. The key steps include the formation of an ethyl diiodovalerate intermediate, which is then used to construct the five-membered ring structure of the target dicarboxylic acid. oregonstate.edu
Synthesis from 2-Carboethoxycyclohexanone
A procedure developed by Brenner utilizes 2-carboethoxycyclohexanone as the starting material. This method provides an alternative pathway from a pre-existing six-membered ring. The synthesis involves a ring contraction mechanism, conceptually similar to the Favorskii rearrangement, to transform the cyclohexanone (B45756) derivative into the desired cyclopentane dicarboxylic acid. oregonstate.edu
Hydrogenation of Diethyl Esters under Catalytic Conditions
The hydrogenation of unsaturated precursors is a common method for obtaining saturated cyclic compounds. Diethyl cyclopent-1-ene-1,2-dicarboxylate can serve as a precursor in this type of synthesis. smolecule.com Catalytic hydrogenation of this unsaturated diester over a catalyst like Raney nickel can yield the saturated diethyl cyclopentane-1,2-dicarboxylate. smolecule.comchemicalbook.com
One specific example involves placing the unsaturated diethyl ester in a hydrogenation reactor with a solvent such as 1,4-dioxane (B91453) and a Raney nickel catalyst. The reaction is carried out under hydrogen pressure at elevated temperatures (e.g., 120-180°C), resulting in the saturation of the double bond to give the diethyl ester of the target compound. chemicalbook.com Subsequent hydrolysis of the resulting diethyl ester would be required to obtain the final dicarboxylic acid.
Advanced Synthetic Approaches and Stereochemical Control
Modern synthetic strategies increasingly focus on controlling the stereochemistry of the final product, which is crucial for applications where specific enantiomers are required.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, which exists as a pair of enantiomers, such strategies are of significant interest. These methods often employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed.
Enantioselective Synthesis Strategies
Enzyme-Catalyzed Hydrolysis in Stereoselective Syntheses
Enzymatic reactions, particularly those involving hydrolases, have emerged as powerful tools for the stereoselective synthesis of chiral molecules. ic.ac.uknih.gov In the context of cyclopentane derivatives, enzyme-catalyzed hydrolysis of meso-diesters offers an effective route to enantiomerically enriched products.
Pig liver esterase (PLE) has been utilized in the enantioselective hydrolysis of meso-1,2-cyclopentanedicarboxylic acid bis(methyl esters) that have various substituents at the 4-position. This enzymatic process yields optically active monoesters with varying degrees of enantiomeric excess (ee), demonstrating the enzyme's sensitivity to the substrate's stereochemistry and substitution pattern. lookchem.comresearchgate.net The stereoselectivity of this hydrolysis is influenced by the nature of the substituent on the cyclopentane ring. researchgate.net
Similarly, ester hydrolases from Pseudomonas sp. have been employed for the preparation of optically pure cyclopentanols through the hydrolysis of their corresponding acetates. capes.gov.br This highlights the versatility of enzymatic methods in accessing chiral building blocks. The key advantage of these biocatalytic approaches lies in their ability to proceed under mild reaction conditions while achieving high stereoselectivity, which is often challenging to attain through traditional chemical methods.
Table 1: Enzyme-Catalyzed Hydrolysis for Stereoselective Synthesis
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |
| Pig Liver Esterase (PLE) | Substituted meso-cyclopentane-1,2-diesters | Chiral acid-esters | 0 to 87% |
| Esterhydrolase from Pseudomonas sp. | Racemic cyclopentanol (B49286) acetates | Optically pure cyclopentanols | High |
Aldol-based Carbon-Carbon Bond-forming Reactions
Aldol (B89426) reactions and related carbon-carbon bond-forming strategies are fundamental in the construction of cyclic systems, including the cyclopentane ring. While direct aldol condensations for the synthesis of this compound are not extensively detailed in the provided context, the principles of intramolecular cyclizations are relevant. Many traditional ionic reactions, such as aldol condensations and enolate alkylations, can be applied to the synthesis of cyclopentane derivatives. baranlab.org
Biocatalysts have also proven to be effective for various carbon-carbon bond-forming reactions, including aldol reactions. libretexts.org For instance, threonine aldolases can catalyze the reaction between glycine (B1666218) and substituted benzaldehydes to produce α-amino-β-hydroxy acids with high enantioselectivity. libretexts.org While this specific example does not directly yield the target molecule, it showcases the potential of enzymatic aldol reactions in creating chiral centers within a molecule, a principle that could be adapted for the synthesis of cyclopentane derivatives.
Industrial Scale Production Methods and Optimization
For industrial applications, the scalability and cost-effectiveness of a synthetic route are paramount. A patented process for preparing this compound highlights a method designed for large-scale production. google.com This process involves the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate (B1220265) in an alkaline solution. The resulting cyclopentane-1,2-dicarboxylic acid ethyl hydrogen ester is then hydrolyzed in an excess of an acidic solution at elevated temperatures (100-160 °C). google.com
The advantages of this method are its simplicity, mild reaction conditions, and low cost, making it suitable for industrial implementation. google.com Optimization of this process involves fine-tuning the concentrations of the alkaline and acidic solutions, as well as the reaction temperature and time to maximize the yield and purity of the final product. google.com For example, the optimal concentration for the alkaline solution is 2.5M, and for the acid solution, it is 64% (by weight). google.com
Another approach to cyclopentane synthesis that has been optimized involves an iridium(III)-catalyzed annulation strategy. While not directly producing the dicarboxylic acid, this method demonstrates the importance of reaction concentration in improving yield. Increasing the concentration of the reaction mixture from 1 M to 4 M resulted in a significant increase in the yield of the cyclopentane product. researchgate.net
Stereochemical Control in Synthesis and Derivatization
Achieving specific stereochemistry is a critical aspect of synthesizing substituted cyclopentanes. The relative orientation of the two carboxylic acid groups in cyclopentane-1,2-dicarboxylic acid (cis or trans) significantly influences its properties and applications.
In some synthetic pathways, the initial product may be the cis-isomer, which then needs to be converted to the desired trans-isomer. This conversion can be achieved by heating the cis-isomer in concentrated hydrochloric acid at 180 °C in a sealed tube for one hour. google.com However, this method involves harsh reaction conditions. google.com
The stereochemical outcome of a synthesis can often be directed by the choice of reagents and reaction conditions. For instance, in the synthesis of cyclopentane derivatives, the use of specific catalysts can favor the formation of one diastereomer over another. organic-chemistry.org Furthermore, derivatization of the carboxylic acid groups can proceed with retention of the existing stereochemistry, allowing for the synthesis of a variety of trans-substituted cyclopentane compounds.
Epimerization Studies during Hydrolysis
Epimerization, the change in the configuration of one of several chiral centers in a molecule, can be a significant consideration during chemical transformations, particularly under harsh conditions like acidic or basic hydrolysis.
Chemical Reactivity and Transformation Pathways
The chemical reactivity of this compound is largely dictated by the two carboxylic acid functional groups and the cyclopentane ring. These groups can undergo a variety of transformations, leading to the formation of new functionalized molecules.
Reduction Reactions to Cyclopentane-1,2-diol
The reduction of this compound to its corresponding diol, trans-1,2-bis(hydroxymethyl)cyclopentane, is a synthetically valuable transformation. Direct reduction of the dicarboxylic acid is challenging due to the low reactivity of the carboxyl groups. A more common and efficient approach involves a two-step process: initial conversion of the dicarboxylic acid to its corresponding diester, followed by reduction of the ester groups.
A widely employed method for this reduction is the use of powerful reducing agents, such as lithium aluminum hydride (LiAlH₄). The diester, for instance, the trans-dimethyl ester of cyclopentane-1,2-dicarboxylic acid, is treated with LiAlH₄ in an appropriate aprotic solvent, typically diethyl ether or tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from the LiAlH₄ attacks the electrophilic carbonyl carbon of each ester group. This is followed by the elimination of the methoxy (B1213986) group and subsequent reduction of the intermediate aldehyde to the primary alcohol. An acidic workup is then performed to neutralize the reaction mixture and protonate the resulting alkoxide intermediates, yielding the final diol product. Research has demonstrated the successful reduction of the trans-dimethyl ester to trans-1,2-bis(hydroxymethyl)cyclopentane. wikipedia.org
The general reaction scheme is as follows:
Step 1: Esterification this compound + 2 CH₃OH (in the presence of an acid catalyst) → trans-Dimethyl cyclopentane-1,2-dicarboxylate + 2 H₂O
Step 2: Reduction trans-Dimethyl cyclopentane-1,2-dicarboxylate + LiAlH₄ (in ether solvent), followed by H₃O⁺ workup → trans-1,2-Bis(hydroxymethyl)cyclopentane
The efficiency of this reduction is generally high, with good yields of the target diol.
| Reactant | Reagent | Product | Yield (%) |
| trans-Dimethyl cyclopentane-1,2-dicarboxylate | Lithium aluminum hydride | trans-1,2-Bis(hydroxymethyl)cyclopentane | Not explicitly stated, but generally high |
Substitution Reactions leading to Esters and Amides
The carboxylic acid groups of this compound are amenable to various nucleophilic acyl substitution reactions, most notably the formation of esters and amides. These derivatives are important intermediates in organic synthesis.
Esterification:
The conversion of this compound to its corresponding diesters is commonly achieved through Fischer esterification. This method involves reacting the dicarboxylic acid with an excess of an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and often, the water produced is removed as it forms. For instance, the reaction of this compound with methanol and sulfuric acid has been reported to produce the trans-dimethyl ester in a 77% yield. wikipedia.org
The general reaction is: this compound + 2 R-OH (excess, with H⁺ catalyst) ⇌ trans-Cyclopentane-1,2-dicarboxylate + 2 H₂O
| Carboxylic Acid | Alcohol | Catalyst | Product | Yield (%) |
| This compound | Methanol | Sulfuric acid | trans-Dimethyl cyclopentane-1,2-dicarboxylate | 77 wikipedia.org |
Amidation:
The formation of amides from this compound can be accomplished through several synthetic routes. A common approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride (B1165640), which is then reacted with ammonia (B1221849) or a primary or secondary amine.
Alternatively, direct amidation is possible, although it often requires high temperatures to drive off the water formed. A related and important reaction is the formation of the cyclic imide, cyclopentane-1,2-dicarboximide, from the corresponding dicarboxylic acid or its derivatives. For example, cyclopentane-1,2-dicarboxylic acid can be reacted with formamide (B127407) at elevated temperatures (around 170 °C) to yield the imide. orgsyn.org In another method, the diethyl ester of cyclopentane-1,2-dicarboxylic acid is treated with ammonia in an autoclave at high temperatures (130-280 °C) to produce the imide in high yield. orgsyn.org The formation of the diamide (B1670390) would be an intermediate step in these transformations.
Anhydride and Imide Formation for Polymer and Pharmaceutical Research
The bifunctional nature of this compound allows for the formation of cyclic derivatives such as anhydrides and imides. These structures can serve as important monomers and building blocks in polymer synthesis and for the development of pharmaceutically active compounds.
Anhydride Formation:
While specific studies on the anhydride formation from the trans-isomer are not prevalent, the general method for synthesizing cyclic anhydrides from 1,2-dicarboxylic acids involves dehydration. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride. This reaction is common for the cis-isomer, leading to the formation of cis-cyclopentane-1,2-dicarboxylic anhydride. For the trans-isomer, intramolecular anhydride formation is sterically hindered. However, polymeric anhydrides can be formed under certain conditions.
Imide Formation:
The synthesis of the corresponding imide, specifically trans-cyclopentane-1,2-dicarboximide, is a key transformation. Imides are often synthesized by heating the dicarboxylic acid or its anhydride with ammonia or a primary amine. For instance, cyclopentane-1,2-dicarboximide has been synthesized by reacting cyclopentane-1,2-dicarboxylic acid with formamide at elevated temperatures. orgsyn.org Another route involves the reaction of diethyl cyclopentane-1,2-dicarboxylate with ammonia under high pressure and temperature, affording the imide in a 96% yield. orgsyn.org A further method involves the dehydration and cyclization of cyclopentane-1-formamide-2-ammonium formate in the presence of phosphoric acid at high temperatures (220-260 °C), resulting in an 88% yield of cyclopentane-1,2-dicarboximide. researchgate.net
| Starting Material | Reagents | Product | Yield (%) |
| Diethyl cyclopentane-1,2-dicarboxylate | Ammonia | Cyclopentane-1,2-dicarboximide | 96 orgsyn.org |
| Cyclopentane-1-formamide-2-ammonium formate | Phosphoric acid, Toluene | Cyclopentane-1,2-dicarboximide | 88 researchgate.net |
Decarboxylation Reactions
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), can be a challenging reaction for simple alkanoic acids. For dicarboxylic acids, the ease of decarboxylation often depends on the relative positions of the carboxyl groups.
While thermal decarboxylation of this compound is not a commonly reported reaction due to the stability of the C-C bond, related dicarboxylic acids can undergo decarboxylation under specific conditions. For example, 1,1-cyclobutanedicarboxylic acid can be decarboxylated by heating to 160-170 °C to yield cyclobutanecarboxylic acid. orgsyn.org This suggests that thermal decarboxylation of the cyclopentane analogue might be possible, though likely requiring high temperatures.
A more synthetically useful decarboxylation method is the Hunsdiecker reaction , which is a decarboxylative halogenation. In this reaction, the silver salt of a carboxylic acid is treated with a halogen, such as bromine, to produce an organic halide with one less carbon atom. For a dicarboxylic acid like this compound, this reaction could potentially be applied to one or both carboxyl groups. The reaction proceeds through a radical mechanism. The silver salt of the carboxylic acid reacts with bromine to form an acyl hypobromite (B1234621) intermediate, which then undergoes homolytic cleavage and decarboxylation to form an alkyl radical. This radical then abstracts a bromine atom to form the final alkyl bromide product.
The general scheme for a single Hunsdiecker reaction on one of the carboxyl groups would be: trans-Silver 2-carboxycyclopentane-1-carboxylate + Br₂ → trans-2-Bromocyclopentane-1-carboxylic acid + CO₂ + AgBr
This reaction provides a pathway to monofunctionalized cyclopentane derivatives from the dicarboxylic acid.
| Reaction Name | Substrate | Reagents | Key Product |
| Hunsdiecker Reaction | Silver salt of a carboxylic acid | Halogen (e.g., Bromine) | Organic halide |
Advanced Research Applications of Trans Cyclopentane 1,2 Dicarboxylic Acid
Catalysis and Asymmetric Synthesis
The C2-symmetry and structural rigidity inherent in the derivatives of trans-cyclopentane-1,2-dicarboxylic acid make them highly effective in the field of asymmetric synthesis, where the goal is the selective production of a single enantiomer of a chiral molecule. scu.ac.ir
Role as Chiral Ligands for Asymmetric Catalysis
Derivatives of this compound are utilized in the synthesis of chiral ligands, which are molecules that bind to a metal center to create a catalyst that can induce chirality in a reaction. acs.org The most prominent derivative in this context is trans-cyclopentane-1,2-diamine, which is synthesized from the dicarboxylic acid via a multi-step process often involving a Curtius rearrangement. This diamine serves as a chiral backbone for a variety of highly effective ligands. scu.ac.irresearchgate.net
The primary derivative, trans-cyclopentane-1,2-diamine, is a cornerstone for creating ligands that facilitate enantioselective reactions. scu.ac.ir For instance, N,N'-dimethylated ligands derived from this diamine have been used in copper-catalyzed asymmetric Henry reactions, where the constrained geometry of the ligand creates a specific chiral pocket around the metal, leading to high enantioselectivity. researchgate.net The stability and defined stereochemistry of the cyclopentane (B165970) backbone are crucial for achieving effective chiral induction, making these derivatives valuable tools in synthesizing complex, biologically active compounds. scu.ac.ir
A significant application of this compound derivatives is in the design of chiral metal Salen complexes. scu.ac.ir Salen-type ligands are formed through the condensation of a diamine with salicylaldehyde or its derivatives. scu.ac.irresearchgate.net When trans-cyclopentane-1,2-diamine is used, it imparts its C2-symmetry to the resulting tetradentate Salen ligand. These chiral ligands form stable complexes with a wide array of transition metals, such as manganese (Mn) and chromium (Cr). scu.ac.irresearchgate.net Mn(III)-Salen complexes derived from this diamine backbone have proven to be highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins like styrene, achieving high enantiomeric excess. scu.ac.ir These metal complexes are pivotal in oxygen transfer reactions and other stereoselective transformations. scu.ac.ir
Table 1: Metal Salen Complexes Derived from trans-Cyclopentane-1,2-diamine
| Metal Ion | Complex Type | Typical Application | Result |
| Manganese (Mn) | Mn(III)-Salen | Asymmetric epoxidation of olefins | High enantiomeric excess (>90% ee for styrene) scu.ac.ir |
| Chromium (Cr) | Cr(III)-Salen | Asymmetric epoxidation of E-alkenes | High selectivity scu.ac.irresearchgate.net |
| Copper (Cu) | Cu(II)-Ligand | Asymmetric Henry reactions | High enantioselectivity scu.ac.irresearchgate.net |
| Titanium (Ti) | Ti(IV)-Salen | General asymmetric catalysis | Effective catalysts scu.ac.ir |
Desymmetrization of Prochiral Cyclic Anhydrides
The enantioselective opening of readily available prochiral cyclic anhydrides is a powerful strategy in organic synthesis as it generates valuable chiral building blocks with differentiated carbonyl functionalities. acs.org This process, known as desymmetrization, has been extensively studied. A noteworthy example within this class of compounds involves the catalytic, enantioselective ring-opening of cis-cyclopentane-1,2-dicarboxylic acid anhydride (B1165640). acs.org In this reaction, a chiral catalyst, such as a modified cinchona alkaloid, is used to selectively add an alcohol, resulting in a chiral hemiester. rsc.org This method has achieved very high enantioselectivity, with reported enantiomeric excesses (ee) up to 95%. acs.org The resulting optically active bifunctional hemiesters are versatile intermediates for further asymmetric synthesis. acs.org
Coordination Chemistry and Supramolecular Structures
The dicarboxylate functionality of this compound allows it to act as a ligand, coordinating with metal ions to form larger, ordered structures such as coordination polymers and metal-organic frameworks.
Ligand Properties in Metal-Organic Frameworks (MOFs)
This compound is recognized for its potential as an organic linker molecule in the construction of metal-organic frameworks (MOFs). acs.orgrhhz.net MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. rhhz.net The geometry and rigidity of the cyclopentane ring, combined with the coordinating carboxylate groups, can direct the formation of unique network topologies. rhhz.net Research has shown that this compound can form a one-dimensional, hydrogen-bonded infinite chain structure with a nickel(II) tetraaza macrocyclic complex, demonstrating its utility in designing supramolecular assemblies. acs.org Furthermore, while direct use of the compound is one approach, the incorporation of chiral ligands derived from it, such as the corresponding diamine, presents a promising strategy for creating chiral MOFs with potential for enantioselective applications. researchgate.net
Table 2: Ligand Properties of this compound for MOFs
| Property | Description | Significance in MOF Design |
| Functionality | Dicarboxylic acid | Provides two coordination sites for linking metal ions. |
| Geometry | trans configuration | Influences the angle and distance between metal centers, affecting network topology. |
| Rigidity | Cyclopentane ring | Contributes to the formation of stable, predictable, and porous frameworks. rhhz.net |
| Chirality | Can be resolved into enantiomers | Allows for the potential synthesis of homochiral MOFs for enantioselective applications. researchgate.net |
Formation of Coordination Complexes with Metal Ions (e.g., Nickel(II))
The dicarboxylate functionality of this compound allows it to act as a versatile ligand in coordination chemistry. The carboxyl groups can deprotonate to form carboxylate anions, which are effective at binding to metal ions. These carboxylate groups can coordinate to metal centers in several modes, including monodentate, chelating, and, most commonly, bridging fashions. This bridging capability enables the formation of coordination polymers, where the dicarboxylic acid links metal centers into one-, two-, or three-dimensional networks.
In the context of Nickel(II) ions, dicarboxylic acids are known to form robust coordination polymers. While the specific crystal structure of a complex with this compound and Nickel(II) is not detailed in the available literature, the behavior of analogous ligands is well-documented. For instance, similar dicarboxylate ligands readily bridge adjacent Ni(II) ions to generate chain and layer structures rsc.org. In such complexes, the Ni(II) ion typically adopts an octahedral coordination environment, with the coordination sphere being completed by the oxygen atoms from the carboxylate groups of the acid and often co-ligands or water molecules rsc.orgnih.gov. The trans-configuration of the carboxyl groups on the cyclopentane ring is well-suited to extend in opposite directions, facilitating the formation of linear or wave-like polymer chains by linking metal centers rsc.org.
Hydrogen-Bonded Infinite Chain Structures
In the solid state, carboxylic acids are powerful hydrogen bond donors and acceptors, a feature that dominates their crystal packing. The two carboxylic acid groups of this compound are predisposed to form extensive intermolecular hydrogen bonds. Dicarboxylic acids commonly form infinite hydrogen-bonded chains and network structures researchgate.net. A highly prevalent and stable arrangement is the formation of a cyclic dimer motif, where two carboxylic acid groups from adjacent molecules form a pair of strong O–H···O hydrogen bonds nih.gov.
Given the trans-orientation of the two carboxylic acid groups on the cyclopentane backbone, each molecule can participate in the formation of two such dimer motifs with two different neighbors. This interaction pattern propagates through the crystal lattice, resulting in the formation of infinite, hydrogen-bonded chains or tapes. This supramolecular assembly is a key feature of dicarboxylic acids in the solid state and significantly influences their physical properties, such as their relatively high melting points mdpi.com. The precise topology of the network depends on the steric constraints of the cyclopentane ring, but the formation of extended chains via complementary hydrogen bonding is a highly predictable structural feature researchgate.net.
Polymer Chemistry and Material Science
Precursor for Polymers, Imides, and Anhydrides
This compound serves as a valuable building block in polymer science mdpi.com. It is a precursor for the synthesis of derivatives such as anhydrides and imides, which can then be used as monomers for polymerization reactions mdpi.com. The corresponding anhydride, formed through dehydration, is a key intermediate for producing certain types of polyimides.
Polyimides are a class of high-performance polymers known for their thermal stability, chemical resistance, and excellent mechanical properties. A specific application involves the synthesis of "cardo-type" polyimides. The term "cardo" (from the Greek word for loop) refers to polymers containing bulky, cyclic units incorporated into the backbone. Diamines derived from cyclopentane structures, which can be synthesized from precursors related to cyclopentane dicarboxylic acid, are reacted with dianhydrides to form these specialized polyimides acs.orgstenutz.eu. The synthesis typically involves a two-step process: the reaction of the diamine and dianhydride to form a poly(amic acid) (PAA) precursor, followed by a chemical or thermal imidization to yield the final polyimide stenutz.euresearchgate.net.
Modification of Mechanical and Thermal Properties of Polymers
The incorporation of the rigid and bulky cyclopentane ring from this compound derivatives into a polymer backbone has a significant impact on the material's properties. In cardo-type polyimides, the non-coplanar, alicyclic cyclopentyl group acts as a bulky pendant group along the polymer chain acs.org. This structure introduces steric hindrance that restricts the free rotation of polymer chains and prevents them from packing densely acs.orgnih.gov.
This disruption of chain packing leads to several beneficial modifications:
Enhanced Solubility : The less efficient packing increases the free volume between polymer chains, allowing solvent molecules to penetrate more easily. This often results in improved solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and even tetrahydrofuran (B95107) (THF) and chloroform, which is advantageous for polymer processing stenutz.eunih.gov.
Modified Mechanical Properties : The presence of cyclopentyl units can lead to polymers with comparable or enhanced tensile properties. For example, certain cardo polyimides with cyclopentyl units have been shown to exhibit a large elongation at break, indicating good ductility and toughness acs.orgstenutz.eunih.gov.
| Polymer ID | Dianhydride Used | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Solubility Notes |
|---|---|---|---|---|---|
| CPI-6F | 6FDA | 241 | 96.3 | 25.4 | Soluble in NMP, DMAc, THF, Chloroform |
| API-6F (Reference) | 6FDA | 249 | 101.2 | 8.1 | Soluble in NMP, DMAc, THF, Chloroform |
| CPI-BP | BPDA | 267 | 110.5 | 14.6 | Soluble in NMP, DMAc |
| CPI-PM | PMDA | 286 | 120.1 | 12.5 | Soluble in NMP |
Data synthesized from research on polyimides derived from a cyclopentyl diamine precursor acs.orgstenutz.eunih.gov. CPI series contain the cyclopentyl cardo unit; API-6F is a reference polyimide without it.
Development of Novel Polymer Composites (e.g., PMMA)
While this compound and its derivatives are utilized in the synthesis of high-performance polymers like polyimides, their specific application as a component in the development of poly(methyl methacrylate) (PMMA) composites is not well-documented in the available research literature. The modification of PMMA and the creation of PMMA composites are active areas of research, typically involving the incorporation of nanofillers like silica (SiO2), blending with other polymers, or the synthesis of copolymers to enhance properties such as thermal stability, mechanical strength, and scratch resistance stenutz.eunih.gov. For instance, PMMA has been modified by creating copolymers with polyaniline (PANi) to impart electrical conductivity or by adding linoleic acid to create a lower-modulus bone cement acs.orgstenutz.eu. However, direct use of this compound for this purpose has not been detailed.
Biological Activity and Medicinal Chemistry Applications
This compound serves as an important intermediate and structural motif in medicinal chemistry. Its rigid, cyclic scaffold is used to design molecules with specific three-dimensional conformations for interaction with biological targets.
Key applications include:
Hypoglycemic Drugs : The compound is a known intermediate in the synthesis of Gliclazide, an oral hypoglycemic (anti-diabetic) drug used in the management of type 2 diabetes ias.ac.instackexchange.com.
Voltage-Gated Sodium Channel Blockers : It is used as a reagent in the preparation of novel cyclopentane dicarboxamide compounds that act as voltage-gated sodium channel (VGSC) blockers mdpi.comoregonstate.edu. These channels, particularly the NaV1.7 subtype, are critical for pain signal transmission, and their inhibitors are investigated as potential treatments for chronic pain oregonstate.edu. Replacing more flexible linkers with the rigid trans-1,2-cyclopentane dicarboxamide structure has been a successful strategy in developing these potential analgesics oregonstate.edu.
Histone Deacetylase (HDAC) Inhibitors : Derivatives of carboxylic acids, including those with cyclic backbones, are a major class of HDAC inhibitors. HDACs are enzymes that play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy. The carboxylic acid group can act as a zinc-binding group (ZBG) that coordinates with the zinc ion in the active site of HDAC enzymes, which is a critical interaction for inhibitory activity mdpi.com. The cyclopentane scaffold serves as the linker or capping region of the inhibitor pharmacophore.
Mechanism of Action Studies
The biological activity of this compound and its derivatives is intrinsically linked to their interaction with specific molecular targets. These interactions can lead to the modulation of enzymatic activity and cellular processes, which are critical in the development of new therapeutic strategies.
A key aspect of the biological activity of this compound is its ability to act as a transition state analog, thereby inhibiting enzyme function. Transition state analogs are stable molecules that structurally and electronically resemble the transient, high-energy transition state of a substrate in an enzyme-catalyzed reaction. By binding tightly to the enzyme's active site, these mimics can effectively block the catalytic process.
While direct studies detailing the transition state mimicry of this compound for a specific enzyme are not extensively documented, the principle is well-established for structurally related compounds. For instance, derivatives of cyclopentene dicarboxylic acid have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.gov The rigid cyclopentane ring system can orient the carboxylic acid groups in a precise spatial arrangement that mimics the geometry of the substrate's transition state during the enzymatic reaction, leading to potent inhibition.
Early research has indicated that this compound can influence the permeability of cell membranes, which in turn affects cellular metabolism. A notable study demonstrated its effect on the metabolism of Brucella abortus, a pathogenic bacterium. nih.govnih.gov The compound was found to alter the bacterium's ability to utilize certain substrates, an effect attributed to changes in the permeability of the cell membrane. nih.govnih.gov This suggests that this compound or its derivatives could serve as tools to study the intricacies of bacterial cell envelope function and its role in nutrient uptake and metabolism.
Role as Pharmaceutical Intermediates and Precursors
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of pharmaceutical compounds. Its bifunctional nature, possessing two carboxylic acid groups, allows for a variety of chemical modifications, making it a versatile building block in organic synthesis.
A prominent example is its use in the production of Gliclazide, a second-generation sulfonylurea drug widely used for the treatment of type 2 diabetes. tocris.comsynzeal.comcjph.com.cnnuph.edu.ua The synthesis of Gliclazide involves the use of an intermediate derived from this compound. cjph.com.cngoogle.compatsnap.comwipo.intgoogle.com The cyclopentane moiety forms a core part of the final drug structure, highlighting the importance of this dicarboxylic acid in the pharmaceutical industry.
| Drug | Therapeutic Class | Role of this compound |
| Gliclazide | Antidiabetic (Sulfonylurea) | Key intermediate in the synthesis of the drug's core structure. tocris.comsynzeal.comcjph.com.cnnuph.edu.ua |
Exploration of Derivatives for Biological Activities
The chemical scaffold of this compound has been extensively modified to create a diverse range of derivatives with various biological activities. These explorations have led to the discovery of compounds with potential therapeutic applications in several disease areas.
For example, derivatives of cyclopentane carboxylic acid have been identified as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the development of novel analgesics for the treatment of chronic pain. researchgate.net Furthermore, cyclopentane derivatives have been investigated as potent and selective inhibitors of influenza virus neuraminidase, with some compounds showing comparable or slightly better potency than existing antiviral drugs like zanamivir and oseltamivir carboxylate. researchgate.net
Amide derivatives of cyclopentene dicarboxylic acid have also been developed as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis and a target for immunosuppressive and anticancer agents. nih.gov
| Derivative Class | Target | Potential Therapeutic Application |
| Cyclopentane carboxylic acid derivatives | NaV1.7 Voltage-Gated Sodium Channel | Chronic Pain researchgate.net |
| Cyclopentane derivatives | Influenza Virus Neuraminidase | Influenza researchgate.net |
| Cyclopentene dicarboxylic acid amides | Dihydroorotate Dehydrogenase (DHODH) | Immunosuppression, Cancer nih.gov |
Scaffold for Biologically Active Compounds
The rigid and well-defined stereochemistry of the this compound framework makes it an excellent scaffold for the design and synthesis of new biologically active compounds. nih.govnih.gov A molecular scaffold serves as a core structure upon which various functional groups can be appended to create a library of compounds with diverse pharmacological properties. The conformational rigidity of the cyclopentane ring helps in pre-organizing the appended functional groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for a biological target. nih.gov
The cyclopentane motif has been utilized as an effective core scaffold in several successful medicinal chemistry programs. researchgate.net This framework is considered a "privileged scaffold" due to its ability to serve as a template for the development of ligands for a variety of biological targets. mdpi.comresearchgate.netchemistryviews.org The defined stereochemistry of the trans enantiomers of 1,2-cyclopentanedicarboxylic acid can be used to induce chirality in subsequent synthetic steps, a crucial aspect in the development of stereospecific drugs. nih.gov
Analogue in Glutamic Acid Research
A significant area of research involving cyclopentane dicarboxylic acid analogs is in the field of neuroscience, particularly in the study of the neurotransmitter glutamic acid. The conformationally restricted analog, (±)-1-amino-cyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD), has been instrumental as a selective agonist for metabotropic glutamate receptors (mGluRs). tocris.comnih.govjneurosci.org
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory. mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission. trans-ACPD, by mimicking the structure of glutamate in a rigid conformation, has been used to selectively activate and study the function of group I and group II mGluRs. tocris.com
Studies using trans-ACPD have revealed its role in eliciting oscillations of membrane potentials in neurons, inducing calcium mobilization from intracellular stores, and modulating synaptic transmission. nih.govjneurosci.org These findings have provided valuable insights into the physiological and pathophysiological roles of mGluRs, including their potential involvement in conditions like epilepsy. researchgate.net
| Glutamic Acid Analogue | Receptor Target | Key Research Findings |
| (±)-1-amino-cyclopentane-trans-1,3-dicarboxylic acid (trans-ACPD) | Metabotropic Glutamate Receptors (mGluRs) | Selective agonist for group I and II mGluRs; induces membrane potential oscillations and intracellular calcium mobilization. tocris.comnih.govjneurosci.org |
Spectroscopic and Computational Studies of this compound
The elucidation of the molecular structure, conformation, and properties of this compound relies on a combination of advanced spectroscopic techniques and computational modeling. These methods provide a detailed understanding of the molecule at both the atomic and macroscopic levels.
NMR Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity and investigating the conformational dynamics of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
In ¹H NMR, the acidic protons of the carboxyl groups are expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to their deshielded nature and hydrogen bonding. The methine protons (CH-COOH) attached to the stereocenters at C1 and C2 would likely resonate between 2.5 and 3.5 ppm. The chemical shift of the cyclopentane ring protons depends on their position relative to the carboxylic acid groups.
¹³C NMR spectroscopy provides insights into the carbon framework. The carboxyl carbons are characteristically found in the downfield region of the spectrum, generally between 170 and 185 ppm. The carbons of the cyclopentane ring will appear at distinct chemical shifts based on their substitution and proximity to the electron-withdrawing carboxyl groups.
Conformational analysis of the cyclopentane ring, which can exist in various puckered conformations such as the envelope and twist forms, can be further investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to determine through-space proton-proton proximities. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (-COOH) | 10.0 - 13.0 (broad singlet) | 170 - 185 |
| Methine (CH-COOH) | 2.5 - 3.5 | 45 - 55 |
| Methylene (-CH₂-) | 1.5 - 2.5 | 25 - 35 |
Note: These are predicted values and may vary based on solvent and concentration.
Infrared (IR) Spectroscopy for Carboxyl Group Analysis and Hydrogen Bonding
Infrared (IR) spectroscopy is particularly effective for identifying the functional groups present in this compound, especially the characteristic vibrations of the carboxyl groups. The presence of strong intermolecular hydrogen bonding in the solid state or in concentrated solutions significantly influences the IR spectrum.
The most prominent feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching absorption, which typically appears in the region of 2500-3300 cm⁻¹. libretexts.org This broadening is a direct consequence of hydrogen bonding. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band. In dimeric, hydrogen-bonded carboxylic acids, this band is typically observed between 1700 and 1725 cm⁻¹. libretexts.orgquimicaorganica.org If the carboxylic acid were in a monomeric state (e.g., in a very dilute solution in a non-polar solvent), the C=O stretch would appear at a higher frequency, around 1760 cm⁻¹. libretexts.org Other characteristic bands include the C-O stretching vibration (1200-1320 cm⁻¹) and the out-of-plane O-H bend (around 920 cm⁻¹). quimicaorganica.org
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 2500 - 3300 | Strong, Very Broad | Indicative of hydrogen-bonded carboxyl groups |
| C=O Stretch | 1700 - 1725 | Strong, Sharp | For hydrogen-bonded dimer |
| C-O Stretch | 1200 - 1320 | Medium | |
| O-H Bend (out-of-plane) | ~920 | Medium, Broad |
X-ray Crystallography for Solid-State Structure and Stereochemistry
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously confirm the trans stereochemistry of the two carboxyl groups relative to the cyclopentane ring. Furthermore, it would provide detailed information on bond lengths, bond angles, and the specific conformation of the cyclopentane ring in the crystal lattice. X-ray crystallography also reveals the packing of the molecules in the crystal and the nature of the intermolecular interactions, such as the hydrogen-bonding network between the carboxylic acid groups. rsc.org
Computational Chemistry for Molecular Properties and Interactions
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for investigating the properties of this compound. scirp.org These calculations can predict and rationalize various experimental observations.
Key applications of computational chemistry for this molecule include:
Geometry Optimization: Determining the lowest energy conformation of the molecule, including the puckering of the cyclopentane ring.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and Raman spectra to aid in the interpretation of experimental data.
Analysis of Intermolecular Interactions: Quantifying the strength and nature of hydrogen bonds and other non-covalent interactions that govern the solid-state structure and physical properties. This can be achieved through methods like Quantum Theory of Atoms in Molecules (QTAIM). mdpi.com
Calculation of Molecular Properties: Predicting properties such as dipole moment, molecular orbital energies, and electrostatic potential surfaces.
Mass Spectrometry / Microanalysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound (molar mass: 158.15 g/mol ), the molecular ion peak (M⁺) would be expected at m/z = 158. Subsequent fragmentation might involve the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and the carboxyl groups.
Microanalysis, or elemental analysis, provides the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound. For C₇H₁₀O₄, the theoretical elemental composition is approximately 53.16% carbon, 6.37% hydrogen, and 40.47% oxygen. Experimental values from microanalysis are used to confirm the empirical formula of the synthesized compound.
Isomerization Studies of Cycloalkane Derivatives
Research into the stereochemistry of cycloalkane derivatives often involves the study of isomerization, the process by which one isomer is converted into another. In the context of cyclopentane-1,2-dicarboxylic acid, the interconversion between the cis and trans isomers is a key area of investigation. The relative stability of these isomers and the conditions required to effect their transformation provide valuable insights into the thermodynamics and reaction mechanisms of substituted cycloalkanes.
Detailed studies have established the conditions under which the isomerization of cyclopentane-1,2-dicarboxylic acid can be achieved. It has been demonstrated that the cis isomer can be converted to the more thermodynamically stable trans isomer. This transformation is typically achieved under acidic conditions at elevated temperatures.
One key finding in this area comes from research that outlines a specific method for this isomerization. The process involves heating cis-cyclopentane-1,2-dicarboxylic acid in the presence of concentrated hydrochloric acid. To achieve the conversion, the reactants are sealed in a tube and heated to a high temperature. These vigorous conditions are necessary to overcome the activation energy barrier for the isomerization process.
The mechanism of this acid-catalyzed isomerization is believed to proceed through a reversible ring-opening and closing of an anhydride intermediate, or via the formation of a carbocation intermediate at one of the carboxyl-bearing carbons, which would allow for free rotation and subsequent re-formation of the C-C bond to yield the thermodynamically favored trans configuration. The trans isomer is generally more stable due to the reduced steric strain between the two carboxylic acid groups, which are positioned on opposite sides of the cyclopentane ring.
A notable study provides specific parameters for this isomerization reaction. While detailed kinetic data and equilibrium constants for this specific reaction are not extensively reported in readily available literature, the established preparative method underscores the greater stability of the trans isomer.
The following table summarizes the reported conditions for the isomerization of cis-cyclopentane-1,2-dicarboxylic acid to its trans isomer.
| Starting Material | Reagent | Temperature | Time | Product | Reference |
| cis-Cyclopentane-1,2-dicarboxylic acid | Concentrated Hydrochloric Acid | 180 °C | 1 hour | This compound | cdnsciencepub.comgoogle.com |
This particular study highlights a critical method for achieving the isomerization and serves as a foundational piece of research in the stereochemical analysis of disubstituted cyclopentanes. The ability to convert the cis isomer to the trans isomer is not only of academic interest but also has practical applications in synthetic chemistry where the trans isomer is often the desired product for further transformations.
Future Research Directions and Emerging Applications
Exploration of Novel Derivatizations for Enhanced Functionality
The rigid, stereochemically defined structure of trans-cyclopentane-1,2-dicarboxylic acid makes it a valuable scaffold for the synthesis of novel derivatives with tailored properties. Researchers are actively exploring its conversion into a variety of functional molecules. It serves as a precursor for derivatives such as anhydrides and imides, which are valuable in both polymer and pharmaceutical research. For instance, the dicarboxylic acid can be reacted with acetic anhydride (B1165640) to produce its corresponding anhydride, which is a key intermediate in the synthesis of more complex molecules, including imides and azatetracyclic compounds.
Derivatives of this compound are also pivotal in the development of chiral ligands for asymmetric catalysis. Furthermore, the compound is a crucial reagent in the synthesis of pharmacologically active agents. It is used to prepare isoxazoline and oxazoline analogs that act as voltage-gated sodium channel blockers, which are being investigated for the treatment of chronic pain. chemdad.com The core cyclopentane (B165970) dicarboxylic structure is a key element for interaction with these biological channels. chemdad.com Another significant derivatization involves its use as a structural motif in the development of thromboxane A2 prostanoid (TP) receptor antagonists, where the dicarboxylic acid functionality is bioisosterically replaced to enhance drug-like properties.
Integration in Advanced Supramolecular Assemblies
The trans-configuration of the two carboxyl groups on the cyclopentane ring makes this compound an excellent candidate for constructing advanced supramolecular assemblies. Unlike its cis-isomer, which can form intramolecular hydrogen bonds, the spatial arrangement of the carboxyl groups in the trans-isomer directs them away from each other. This geometry strongly favors intermolecular interactions, making the molecule an ideal building block, or "linker," for creating extended networks such as coordination polymers and Metal-Organic Frameworks (MOFs).
While research on MOFs specifically using the trans-cyclopentane-1,2-dicarboxylate linker is an emerging area, studies on analogous molecules provide strong evidence of its potential. For example, the closely related trans-1,2-cyclohexanedicarboxylic acid has been shown to form diastereomeric salts that self-assemble into well-defined crystal structures. These assemblies are stabilized by strong intermolecular hydrogen bonds and efficient molecular packing, sometimes described as a "lock-and-key" structure. This demonstrates how trans-dicarboxylic acids can direct the formation of ordered, three-dimensional arrays. The principles governing the assembly of these analogues are directly applicable to this compound, positioning it as a promising linker for the design of new functional materials with tailored porosity and properties.
Green Chemistry Approaches for Sustainable Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, and the production of this compound is no exception. Research has focused on developing greener synthetic routes that are more efficient and environmentally friendly than traditional methods. One such approach involves the Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate (B1220265) in an alkaline solution. This method is noted for its simple process, mild reaction conditions, and lower cost, making it a more sustainable option for industrial production. nih.gov
This greener process avoids harsher conditions reported in older literature, such as heating the cis-isomer in concentrated hydrochloric acid in a sealed tube at 180°C to force its conversion to the more stable trans-isomer. nih.gov Furthermore, sustainable principles are being applied to the synthesis of its derivatives. For example, a method for preparing 1,2-cyclopentane dicarboximide, an important intermediate for the drug Gliclazide, has been developed that boasts high yield, low energy consumption, and reduced wastewater compared to traditional techniques. nih.gov These advancements highlight a clear trend towards more ecologically responsible manufacturing processes for this compound and its derivatives.
Further Elucidation of Biological Interaction Mechanisms
The molecular framework of this compound is recognized as a key structural motif for interacting with various biological targets. Its rigid conformation and the precise spatial orientation of its carboxylic acid groups allow for specific binding interactions, which is crucial for pharmacological activity. Current research aims to further clarify these mechanisms to design more potent and selective therapeutic agents.
One area of investigation is its role in compounds targeting voltage-gated sodium channels. It is a key reagent in synthesizing blockers for these channels, suggesting the cyclopentane scaffold is essential for the molecule's ability to bind to the channel and exert its blocking effect, which is a potential pathway for treating chronic pain. chemdad.com
In another application, the cyclopentane dione derivative, which can be seen as a bio-isostere of the dicarboxylic acid, has been incorporated into molecules targeting the thromboxane A2 (TP) receptor. The resulting compound was found to be a potent TP receptor antagonist. The carboxylic acid moiety, or its surrogate, is known to form critical ionic and hydrogen-bond interactions with biological targets, leading to stable complex formation and therapeutic action. Elucidating the precise nature of these binding interactions remains a key area of future research.
Development of this compound as a Reference Standard
In the pharmaceutical industry, the purity and quality of drugs are paramount. This necessitates the use of highly characterized reference standards for analytical testing. This compound has been established as a high-quality reference standard for regulatory purposes.
It plays a crucial role in the quality control (QC) of the hypoglycemic drug Gliclazide, for which it is an important intermediate. nih.govnih.govnih.gov As a reference standard, it is supplied with comprehensive characterization data that complies with regulatory guidelines. nih.gov This allows it to be used for:
Analytical Method Development: Creating new analytical tests to quantify impurities or the active ingredient. nih.gov
Method Validation (AMV): Ensuring that analytical methods are accurate, precise, and reliable. nih.gov
Quality Control (QC) Applications: Routine testing during the commercial production of Gliclazide to ensure it meets purity specifications. nih.gov
The availability of this compound as a reference standard, with potential traceability to pharmacopeial standards, is essential for pharmaceutical companies during the submission of Abbreviated New Drug Applications (ANDA) and for ongoing commercial manufacturing. nih.gov
Interactive Data Table: Research Applications
| Section | Key Application/Research Direction | Associated Compounds/Concepts |
|---|---|---|
| 4.1. Derivatizations | Synthesis of chiral ligands, sodium channel blockers, TP receptor antagonists. | Anhydrides, Imides, Isoxazolines, Cyclopentane diones. |
| 4.2. Supramolecular Assemblies | Linker for Metal-Organic Frameworks (MOFs) and coordination polymers. | Intermolecular hydrogen bonding, Crystal engineering. |
| 4.3. Green Chemistry | Sustainable synthesis via Favorskii rearrangement. | Mild reaction conditions, Reduced wastewater, Energy efficiency. |
| 4.4. Biological Interactions | Structural motif for binding to ion channels and receptors. | Voltage-gated sodium channels, Thromboxane A2 receptors. |
| 4.5. Reference Standard | Quality control in pharmaceutical manufacturing. | Gliclazide, Analytical method validation, Pharmacopeial standards. |
Q & A
Q. What are the established synthesis routes for trans-cyclopentane-1,2-dicarboxylic acid?
Methodological Answer: A common synthesis involves derivatization from cyclic ketones. For example, trans-cyclopentane-1,2-dicarboxylic acid can be synthesized via a four-step process starting from 2-carbalkoxycyclohexanone. The final step includes refluxing the trans isomer in acetic anhydride to form the cis anhydride, which can be further converted to imides . Key intermediates should be characterized using GC (≥97.0% purity) and melting point analysis (132–136 °C for cis analogs) .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Methodological Answer:
- Gas Chromatography (GC) : Purity assessment (≥97.0% GC) is critical, as impurities in cyclopentane derivatives can skew reactivity studies .
- Melting Point (MP) : Compare observed values (e.g., 132–136 °C for cis isomers) with literature to confirm stereochemical integrity .
- NMR and IR : Use H/C NMR to verify the trans configuration and carboxyl group positions. IR can confirm carboxylic acid O-H stretches (~2500–3000 cm).
| Technique | Parameter | Typical Data |
|---|---|---|
| GC | Purity | ≥97.0% |
| MP | Range | 132–136 °C (cis analog) |
| NMR | δ (ppm) | Carboxyl protons: ~12–14 ppm |
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of cyclopentane dicarboxylic acids in anhydride formation?
Methodological Answer: The cis/trans configuration significantly impacts reaction pathways. For instance, trans-cyclopentane-1,2-dicarboxylic acid undergoes anhydride formation under reflux with acetic anhydride, but the cis isomer may require harsher conditions due to steric hindrance . Computational modeling (e.g., DFT) can predict transition-state energetics, while X-ray crystallography of intermediates (e.g., imides) validates stereochemical outcomes .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?
Methodological Answer: Discrepancies often arise from polymorphic forms or trace solvents. Strategies include:
- Recrystallization : Use polar solvents (e.g., water) to isolate pure polymorphs .
- Thermogravimetric Analysis (TGA) : Detect solvent residues or decomposition phases affecting melting points.
- Cross-Validation : Compare data with structurally related compounds (e.g., cyclohexane-1,2-dicarboxylic acid derivatives) to identify anomalies .
Q. What role does this compound play in synthesizing bioactive imides or coordination complexes?
Methodological Answer: The compound serves as a precursor for imides (e.g., cis-cyclopentane-1,2-dicarboximide) via reaction with ammonia or primary amines. These imides exhibit applications in polymer chemistry and metal-organic frameworks (MOFs). For example, silver salts of cyclopentane dicarboximides have been used in catalytic studies . Reaction conditions (e.g., stoichiometry, temperature) must be optimized to avoid byproducts like transannular derivatives.
Q. How can researchers address challenges in isolating enantiopure this compound?
Methodological Answer:
- Chiral Chromatography : Use cellulose-based columns for enantiomer separation.
- Derivatization : Convert the acid to ester derivatives (e.g., methyl esters) for easier resolution via recrystallization with chiral auxiliaries .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with known standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
